molecular formula C12H11FOS B7871038 3-Fluoro-4-methylphenyl-(2-thienyl)methanol

3-Fluoro-4-methylphenyl-(2-thienyl)methanol

Cat. No.: B7871038
M. Wt: 222.28 g/mol
InChI Key: SWFUXTOZWOIHAM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl-(2-thienyl)methanol is an organic compound that features a phenyl ring substituted with a fluorine atom and a methyl group, as well as a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl-(2-thienyl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Fluoro-4-methylphenyl-(2-thienyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(2-thienyl)methanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methylphenyl-(2-thienyl)methanol is unique due to the presence of both a fluorine atom and a thienyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FOS/c1-8-4-5-9(7-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFUXTOZWOIHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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